molecular formula C24H38N4O7S B558383 Boc-Arg(Pbf)-OH CAS No. 200124-22-7

Boc-Arg(Pbf)-OH

Katalognummer B558383
CAS-Nummer: 200124-22-7
Molekulargewicht: 526,65 g/mole
InChI-Schlüssel: CVFXPOKENLGCID-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .


Synthesis Analysis

“Boc-Arg(Pbf)-OH” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .


Molecular Structure Analysis

The molecular formula of “Boc-Arg(Pbf)-OH” is C24H38N4O7S . Its molecular weight is 526.65 .


Chemical Reactions Analysis

“Boc-Arg(Pbf)-OH” is used in Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-Arg(Pbf)-OH” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .

Wissenschaftliche Forschungsanwendungen

“Boc-Arg(Pbf)-OH” is a protected form of the amino acid arginine, commonly used in peptide synthesis. The “Boc” (tert-butyloxycarbonyl) and “Pbf” (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) groups are protecting groups used to prevent unwanted reactions at the amino and guanidino groups of arginine, respectively .

  • Scientific Field: Peptide Synthesis

    • Boc-Arg(Pbf)-OH is used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) . The Boc group is acid-labile, allowing selective deprotection under acidic conditions without affecting other parts of the peptide .
    • The Pbf group is used to protect the guanidino group of arginine during peptide synthesis. It is stable under the conditions used to remove the Boc group, but can be removed under more strongly acidic conditions .
  • Scientific Field: Pharmaceutical Research

    • Boc-Arg(Pbf)-OH has been used in the synthesis of therapeutic peptides. For example, it has been used in the synthesis of PMX205, a cyclic hexapeptide that is an antagonist of the C5a complement receptor and has shown effectiveness in rodent models of amyotrophic lateral sclerosis and Alzheimer’s disease .
  • Scientific Field: Biochemistry

    • Boc-Arg(Pbf)-OH is used in the study of protein-protein interactions, enzyme mechanisms, and protein function. For example, it can be used to synthesize peptides for use in assays to study enzyme activity .
  • Scientific Field: Chemical Synthesis

    • Boc-Arg(Pbf)-OH is used in the synthesis of complex organic molecules. The protecting groups allow for selective reactions to be carried out on other parts of the molecule without affecting the arginine residue .
  • Scientific Field: Food Science

    • Boc-Arg(Pbf)-OH can be used in the preparation and characterization of food products . For instance, it can be used in the synthesis of peptides that are added to food products for their functional properties, such as emulsification, foaming, and gelation .
  • Scientific Field: Material Science

    • Boc-Arg(Pbf)-OH can be used in the synthesis of bioactive peptides that are incorporated into materials for various applications. These could include antimicrobial coatings, drug delivery systems, and tissue engineering scaffolds .
  • Scientific Field: Proteomics

    • Boc-Arg(Pbf)-OH can be used in the synthesis of peptides for proteomic studies . Proteomics is the large-scale study of proteins, particularly their structures and functions . Peptides synthesized using Boc-Arg(Pbf)-OH can be used to investigate protein-protein interactions, post-translational modifications, and the effects of mutations .
  • Scientific Field: Medicine

    • Boc-Arg(Pbf)-OH can be used in the synthesis of therapeutic peptides . These peptides can be used as drugs in the treatment of various diseases . The use of Boc-Arg(Pbf)-OH allows for the synthesis of peptides with specific sequences and structures, which can have specific therapeutic effects .

Eigenschaften

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXPOKENLGCID-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462873
Record name Boc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Pbf)-OH

CAS RN

200124-22-7
Record name Boc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Arg(Pbf)-OH
Reactant of Route 2
Boc-Arg(Pbf)-OH
Reactant of Route 3
Boc-Arg(Pbf)-OH
Reactant of Route 4
Boc-Arg(Pbf)-OH
Reactant of Route 5
Boc-Arg(Pbf)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Arg(Pbf)-OH

Citations

For This Compound
132
Citations
T Opatz, RMJ Liskamp - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A novel selectively deprotectable triazacyclophane scaffold was used for the design and split−mix synthesis of two libraries of solid-phase bound tripodal synthetic receptors possessing …
Number of citations: 37 pubs.acs.org
S Luo, Y Zhang, J Cao, B He, S Li - Colloids and Surfaces B: Biointerfaces, 2016 - Elsevier
A new drug delivery system with improved endocytosis efficiency based on arginine modified poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL) diblock copolymers was …
Number of citations: 20 www.sciencedirect.com
J Lee, PE Saw, V Gujrati, Y Lee, H Kim, S Kang… - Theranostics, 2016 - ncbi.nlm.nih.gov
Although efforts have been made to develop a platform carrier for the delivery of RNAi therapeutics, systemic delivery of siRNA has shown only limited success in cancer therapy. …
Number of citations: 38 www.ncbi.nlm.nih.gov
H Liang, A Hu, X Chen, R Jin, K Wang, B Ke… - Journal of Materials …, 2019 - pubs.rsc.org
Disulfide modified lipopeptide assemblies with an arginine-rich dendritic periphery provide a promising platform for effective gene transfer. Dendritic arginine peptides that mimic the cell…
Number of citations: 12 pubs.rsc.org
S Huang, X Huang, H Yan - European Journal of Pharmaceutics and …, 2022 - Elsevier
Chemotherapy is the recommended treatment for patients with advanced pancreatic ductal adenocarcinoma (PDAC). However, efficacy of traditional chemotherapy is not satisfactory …
Number of citations: 11 www.sciencedirect.com
C Falciani, M Fabbrini, A Pini, L Lozzi, B Lelli… - Molecular Cancer …, 2007 - AACR
Receptors for endogenous regulatory peptides, like the neuropeptide neurotensin, are overexpressed in several human cancers and can be targets for peptide-mediated tumor-…
Number of citations: 87 aacrjournals.org
G Tan, J Li, D Liu, H Pan, R Zhu, Y Yang… - International Journal of …, 2021 - Elsevier
Gene therapy is a promising approach to many diseases, however, the barriers in the gene delivery restrict its application. Therefore, in the present study, an efficient non-viral gene …
Number of citations: 5 www.sciencedirect.com
Y Zhang, ER Pirmardan, A Brakat… - Advanced …, 2023 - Wiley Online Library
Immunothrombosis, an inflammation‐dependent activation of the coagulation cascade, leads to microthrombi formations in small vessels. It is a dreaded complication of COVID‐19 and …
Number of citations: 3 onlinelibrary.wiley.com
F Wang, Y Wang, H Wang, N Shao, Y Chen, Y Cheng - Biomaterials, 2014 - Elsevier
Abstract Design of an efficient gene vector based on dendrimer remains a great challenge due to the presence of multiple barriers in gene delivery. Single-functionalization on …
Number of citations: 80 www.sciencedirect.com
Z Yin, SJ Patel, WL Wang, G Wang, WL Chan… - Bioorganic & medicinal …, 2006 - Elsevier
Substrate-based tetrapeptide inhibitors with various warheads were designed, synthesized, and evaluated against the Dengue virus NS3 protease. Effective inhibition was achieved by …
Number of citations: 203 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.